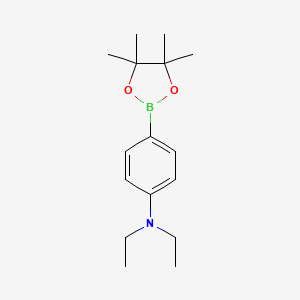

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 920304-57-0) is a boronate ester with a diethylamino-substituted aromatic ring. Its molecular formula is C₁₆H₂₆BNO₂, and it has a molecular weight of 275.20 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality and as a precursor in fluorescence probes and pharmaceuticals.

Properties

IUPAC Name |

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO2/c1-7-18(8-2)14-11-9-13(10-12-14)17-19-15(3,4)16(5,6)20-17/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPMYKCIKQQJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659782 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920304-57-0 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS RN: 920304-57-0) is a compound of interest due to its potential applications in medicinal chemistry and material science. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H24BNO2

- Molecular Weight : 250.16 g/mol

- Purity : >98.0% (GC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in drug design as a boron-containing compound that can form reversible covalent bonds with biomolecules. This property may enhance the compound's selectivity and potency against specific enzymes or receptors.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant anticancer activity. For example:

- In vitro studies showed that related compounds demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.1 to 10 µM .

- In vivo studies using mouse models revealed that these compounds could inhibit tumor growth and metastasis significantly compared to controls .

Antimicrobial Activity

Preliminary data suggest that this compound has antimicrobial properties:

- Compounds with similar structures exhibited activity against multidrug-resistant strains of Staphylococcus aureus with MIC values between 4–8 µg/mL .

Case Studies

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics but requires further evaluation for long-term toxicity. In one study:

Comparison with Similar Compounds

Structural Analogs and Key Differences

The primary structural analogs differ in the substituents on the aniline nitrogen. Below is a comparative analysis:

Electronic and Steric Effects

- Electron-Donating Capacity: The diethyl group (-N(C₂H₅)₂) is a stronger electron donor than dimethyl (-N(CH₃)₂), enhancing the electron density of the aromatic ring. This increases reactivity in cross-coupling reactions compared to the dimethyl analog .

- Steric Hindrance : Diphenyl substituents (-N(C₆H₅)₂) introduce significant bulk, reducing solubility but improving thermal stability, making them suitable for materials requiring rigid frameworks .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the formation of the boronate ester group on the para-position of an aniline derivative substituted with diethylamino functionality. The key step is the borylation of an aryl halide or an aryl precursor to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Hydroboration of Ethynyl Derivatives

One documented method involves hydroboration of N-ethynyl-N-phenylaniline derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In this approach, the ethynyl group is converted to the corresponding vinylboronate ester, which can be further transformed to the target compound. For example, Tokutome and Okuno (2013) reported the synthesis of related boronate esters by hydroboration of N-ethynyl aniline derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the product in 16% isolated yield. This method involves the addition of the boronate across the triple bond, forming the dioxaborolane ring system attached to the aromatic amine.

Palladium-Catalyzed Borylation of Aryl Halides

A widely employed method in the synthesis of arylboronate esters is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2). The reaction proceeds under mild conditions, typically in the presence of a base such as potassium acetate or potassium carbonate, and a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4. The procedure involves:

- Starting material: 4-bromo-N,N-diethylaniline (or corresponding aryl halide)

- Reagents: bis(pinacolato)diboron, base (e.g., KOAc)

- Catalyst: Pd-based complex

- Solvent: DMSO, dioxane, or other polar aprotic solvents

- Temperature: 80–100 °C

- Time: Several hours (typically 12–24 h)

This method affords the desired this compound in good to excellent yields, often exceeding 80%, with high purity (>98% by GC).

Alternative Borylation Methods

Other methods reported in the literature include:

- Iridium-catalyzed C–H borylation of the aromatic ring, which can selectively functionalize the para-position relative to the amino substituent.

- Metal-free borylation using boron reagents activated by bases or photochemical methods, though these are less common for this specific compound.

However, these alternative methods are less documented for this compound and may require further optimization.

Data Table Summarizing Preparation Conditions and Yields

Research Findings and Notes

- The hydroboration method, while direct, suffers from low yield (16%) and may require extensive purification steps.

- The palladium-catalyzed borylation is the most efficient and scalable method, providing high yields and purity suitable for further synthetic applications.

- The compound's stability and purity are critical for its use in cross-coupling reactions, making the choice of preparation method important.

- Storage conditions and handling are optimized by suppliers to maintain compound integrity.

Q & A

What are the established synthetic routes for N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction yields be optimized?

Basic

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves coupling 4-bromo-N,N-diethylaniline with bis(pinacolato)diboron (B₂pin₂) using Pd catalysts (e.g., PdCl₂(dppf)) in the presence of a base (KOAc) at 80–100°C . Yields can be optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to B₂pin₂) and reaction time (12–24 hours). Post-synthesis purification via silica gel chromatography (eluting with hexane/ethyl acetate) is recommended, with yields typically ranging from 50–70% .

How does the steric and electronic influence of the N,N-diethyl group affect Suzuki-Miyaura coupling reactivity?

Advanced

The N,N-diethyl group introduces steric hindrance, which can slow transmetallation steps in Suzuki-Miyaura couplings. However, its electron-donating nature enhances the nucleophilicity of the boronate, improving coupling efficiency with electron-deficient aryl halides. To validate this, compare coupling rates using substrates like 4-nitroiodobenzene (electron-deficient) versus 4-methoxyiodobenzene (electron-rich). Monitor reaction progress via TLC and characterize products via NMR and NMR to confirm regioselectivity .

What spectroscopic techniques are critical for confirming the structure of this compound?

Basic

Key techniques include:

- NMR : Look for aromatic protons (δ 6.7–7.3 ppm) and diethylamino group signals (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) .

- NMR : A singlet near δ 30–32 ppm confirms the boronate ester .

- HRMS (DART) : Exact mass calculated for C₁₆H₂₅BNO₂ ([M+H]⁺: 286.1981) must match experimental values .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced

If NMR shows unexpected splitting (e.g., due to rotamers from the diethylamino group), conduct variable-temperature NMR or use deuterated DMSO to stabilize conformers . For ambiguous HRMS peaks, employ tandem MS/MS to fragment ions and confirm structural motifs. Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .

What role does the boronate group play in photophysical or electronic applications?

Advanced

The boronate moiety enables integration into conjugated systems for optoelectronic materials. For example, its electron-deficient nature stabilizes charge-transfer states in donor-acceptor polymers. Characterize electronic properties via cyclic voltammetry (oxidation potentials) and UV-vis spectroscopy (λₘₐₓ shifts upon functionalization) .

How can purification challenges be addressed for this air-sensitive compound?

Basic

Use inert atmosphere techniques (glovebox/Schlenk line) during chromatography. Recrystallize from hexane/ethyl acetate (9:1) under nitrogen. Monitor purity via NMR to detect hydrolysis byproducts (broad peaks at δ 10–15 ppm for boric acid) .

What mechanistic insights exist for C–H borylation reactions involving this compound?

Advanced

In Ir-catalyzed C–H borylation, the diethylamino group directs meta-selectivity via σ-complex-assisted metathesis. Confirm regioselectivity using NMR (if fluorinated substrates) or isotopic labeling. Compare with computational models (DFT) to map transition states .

How stable is this compound under acidic or oxidative conditions?

Basic

The boronate ester hydrolyzes under strong acids (e.g., HCl) to form boronic acid. Test stability by incubating in pH-adjusted buffers (pH 2–7) and monitoring via TLC. For oxidative stability, expose to H₂O₂ and track decomposition via NMR .

How is this compound utilized in multicomponent reactions for heterocycle synthesis?

Advanced

It serves as a boronate partner in one-pot syntheses of indoloquinolines. For example, react with 2-iodoaniline and a Pd catalyst to form a biaryl intermediate, followed by cyclization with POCl₃. Optimize stepwise yields (e.g., 64% for coupling, 75% for cyclization) and characterize intermediates via NMR .

What crystallographic challenges arise with this compound, and how are they mitigated?

Advanced

Crystallization is hindered by the flexible diethylamino group. Use slow evaporation from toluene/hexane at –20°C to grow single crystals. Refine structures with SHELXL-2018, addressing disorder in the ethyl groups via PART and SIMU instructions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.